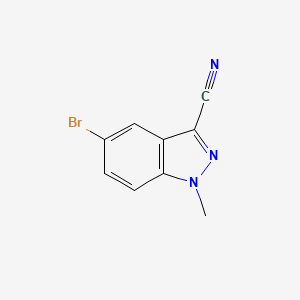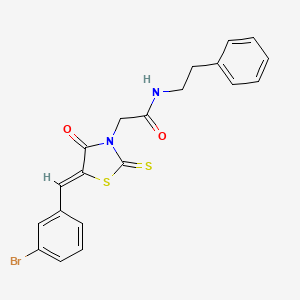
5-Bromo-1-methyl-1h-indazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-1H-indazole-3-carbonitrile: is a chemical compound with the molecular formula C9H6BrN3 . It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carbonitrile group at the 3rd position of the indazole ring.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 5-bromo-1-methyl-1h-indazole-3-carbonitrile, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
5-Bromo-1-methyl-1H-indazole-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to inhibit certain enzymes makes it a potential candidate for therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity. Exceeding this range can lead to detrimental outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound’s metabolism involves its conversion into various metabolites, which can have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-indazole-3-carbonitrile typically involves the bromination of 1-methylindazole followed by the introduction of a carbonitrile group. One common method includes the reaction of 1-methylindazole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylindazole. This intermediate is then reacted with a cyanating agent such as cyanogen bromide to introduce the carbonitrile group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group at the 1st position can be oxidized to a carboxyl group or other oxidized forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted indazole derivatives depending on the nucleophile used.
Reduction Reactions: Products include 5-bromo-1-methyl-1H-indazole-3-amine and other reduced forms.
Oxidation Reactions: Products include 5-bromo-1-carboxyindazole and other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-1-methyl-1H-indazole-3-carbonitrile is used as a building block in the synthesis of more complex indazole derivatives. It serves as a precursor for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding the interactions of these compounds with various biological targets .
Medicine: Indazole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of dyes, pigments, and other functional materials .
Comparación Con Compuestos Similares
5-Bromo-1-methylindazole: Lacks the carbonitrile group, which may affect its biological activity and specificity.
1-Methyl-1H-indazole-3-carbonitrile: Lacks the bromine atom, which may influence its reactivity and binding affinity.
5-Bromo-1H-indazole-3-carbonitrile: Lacks the methyl group, which may alter its chemical properties and interactions.
Uniqueness: 5-Bromo-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both the bromine atom and the carbonitrile group, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-bromo-1-methylindazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYAXZQOMLBWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)
![N-[(3-methoxyphenyl)(pentanamido)methyl]pentanamide](/img/structure/B2555095.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B2555101.png)

![2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2555103.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2555104.png)
![4-(1-methyl-1H-pyrazol-4-yl)-2-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2555105.png)
![3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2555107.png)
![4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2555111.png)
![3-(4-chlorophenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2555112.png)
